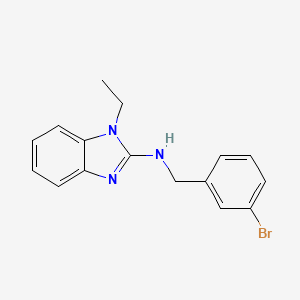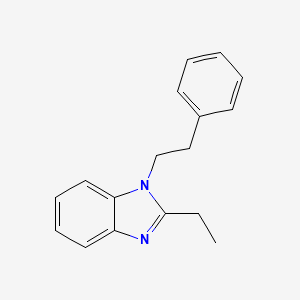
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide, also known as DMTS, is a chemical compound that has been widely used in scientific research. DMTS is a sulfonamide-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting histone deacetylases, N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide can increase the acetylation of histone proteins, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to have anti-inflammatory and antioxidant activity. N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to inhibit the activity of enzymes involved in the metabolism of xenobiotics, which are compounds that can be toxic to cells.
実験室実験の利点と制限
One of the advantages of using N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its relatively low toxicity compared to other anticancer drugs. N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to have a synergistic effect when combined with other anticancer drugs, which can increase their effectiveness. However, one of the limitations of using N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its poor solubility in water, which can make it difficult to administer to cells or animals.
将来の方向性
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide. One direction is to investigate the potential of N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide as a therapeutic agent for cancer treatment. Another direction is to explore the potential of N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide as a chemopreventive agent, which can prevent the development of cancer. In addition, further research is needed to fully understand the mechanism of action of N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide and its biochemical and physiological effects.
合成法
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide can be synthesized through various methods, including the reaction of 3,4-dimethoxyaniline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base, or the reaction of 3,4-dimethoxyaniline with 2,4,6-trimethylbenzenesulfonyl isocyanate. The yield of N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been widely used in scientific research, particularly in the field of cancer research. N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and prostate cancer cells. N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer development and progression.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-11-8-12(2)17(13(3)9-11)23(19,20)18-14-6-7-15(21-4)16(10-14)22-5/h6-10,18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFKWJNWPIVWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)
![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)



![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)



![2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)

![2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide](/img/structure/B5821329.png)
![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)